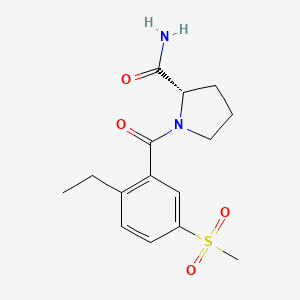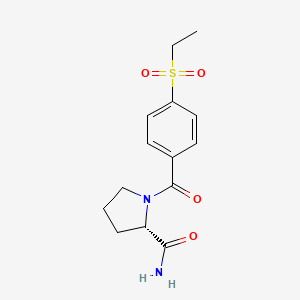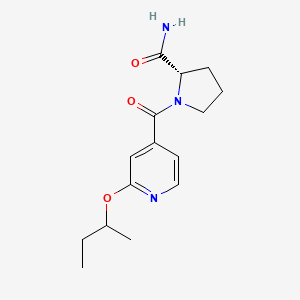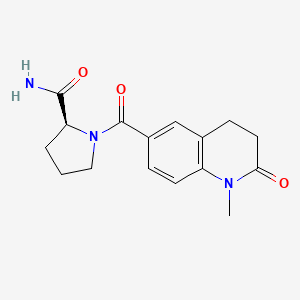
(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide, also known as EMDB-1, is a small molecule that has been identified as a potential therapeutic agent for various diseases. This compound has gained attention due to its ability to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer, inflammation, and neurodegenerative disorders.
作用機序
(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide inhibits the activity of HDACs and PDE5 by binding to their catalytic domains. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, resulting in the activation of genes that are involved in cell differentiation, apoptosis, and immune response. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), which is involved in the relaxation of smooth muscle cells. Inhibition of PDE5 by this compound leads to the accumulation of cGMP, resulting in the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Inhibition of PDE5 by this compound leads to the relaxation of smooth muscle cells and vasodilation, resulting in the treatment of erectile dysfunction and pulmonary arterial hypertension.
実験室実験の利点と制限
(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have high selectivity and potency for its target enzymes. This compound has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. This compound also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research of (2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide. One direction is to investigate its potential as a treatment for cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to improve its effectiveness in vivo. Further studies are also needed to investigate its potential side effects and toxicity. In addition, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents.
合成法
The synthesis of (2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide involves the reaction of 2-ethyl-5-methylsulfonylbenzoic acid with pyrrolidine-2-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle contraction. PDE5 inhibitors have been used as a treatment for erectile dysfunction and pulmonary arterial hypertension.
特性
IUPAC Name |
(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-3-10-6-7-11(22(2,20)21)9-12(10)15(19)17-8-4-5-13(17)14(16)18/h6-7,9,13H,3-5,8H2,1-2H3,(H2,16,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQAXKFTGVZQSC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCC[C@H]2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7342800.png)
![(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342828.png)
![(2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342831.png)

![(2S)-1-[4-[ethyl(propan-2-yl)amino]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342848.png)

![(2S)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7342863.png)
![(2S)-1-[4-(cyclopropylcarbamoyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342866.png)
![(2S)-1-[2-(7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342868.png)
![(2S)-1-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7342875.png)


![(2S)-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342888.png)
![(2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342889.png)